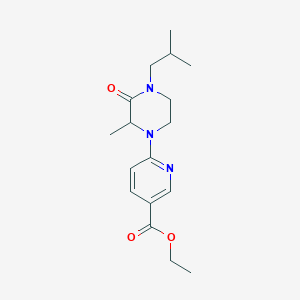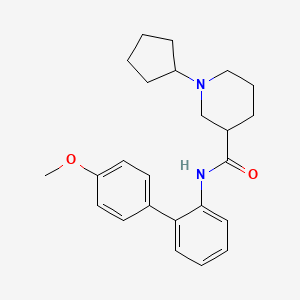
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol, also known as ABT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. ABT is a triazine derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
作用机制
The mechanism of action of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol involves the inhibition of PARP activity. PARP is an enzyme that is involved in DNA repair pathways, specifically in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death. 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol specifically targets PARP1 and PARP2, which are the most abundant isoforms of PARP in cells.
Biochemical and Physiological Effects:
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been found to exhibit unique biochemical and physiological effects. In addition to its PARP inhibitory activity, 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been shown to induce autophagy, a cellular process that involves the degradation and recycling of cellular components. 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has also been found to inhibit the activity of the enzyme mono(ADP-ribosyl)transferase (ART), which is involved in DNA damage response pathways.
实验室实验的优点和局限性
One of the main advantages of using 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol in lab experiments is its specificity for PARP1 and PARP2 isoforms. This allows for the selective inhibition of PARP activity without affecting other DNA repair pathways. However, one limitation of using 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol is its low solubility in water, which can make it difficult to administer in in vivo experiments.
未来方向
There are several potential future directions for 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol research. One direction is the development of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol's potential use in combination with other chemotherapeutic agents for cancer treatment. Additionally, the role of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol in other cellular processes, such as inflammation and immune response, could be explored.
合成方法
The synthesis of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol involves the reaction of 2-amino-5-bromobenzonitrile with butyl mercaptan and potassium thiocyanate in the presence of a base. The reaction occurs through the formation of an intermediate thiolate anion, which then reacts with the bromine atom on the benzene ring to form the desired 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol product. The yield of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been found to exhibit potential use in various scientific research applications. One of the most significant applications is in the field of cancer research. 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been shown to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, making 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol a potential chemotherapeutic agent for cancer treatment.
属性
IUPAC Name |
6-(2-amino-5-bromophenyl)-3-butylsulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4OS/c1-2-3-6-20-13-16-12(19)11(17-18-13)9-7-8(14)4-5-10(9)15/h4-5,7H,2-3,6,15H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIMQCHTJUKRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(C(=O)N1)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3,5-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6070607.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6070609.png)

![1-(2-methylbenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6070617.png)

![2-allyl-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6070629.png)

![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6070647.png)
![1-methyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070650.png)
![5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid](/img/structure/B6070663.png)
![N-[2-(2-ethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B6070666.png)
![ethyl [(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]acetate](/img/structure/B6070671.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6070690.png)
![5-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6070696.png)